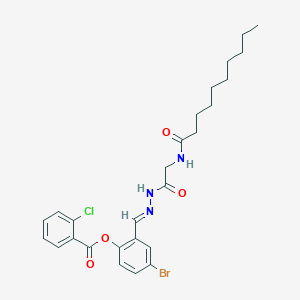![molecular formula C19H16N2O3 B12034844 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide](/img/structure/B12034844.png)
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound belonging to the class of hydroxyquinolones. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF) to facilitate the process . The yields of these reactions are generally good, although purification can sometimes present challenges due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring efficient purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group or other functional groups within the molecule.
Reduction: Reduction reactions can alter the quinoline ring or other parts of the molecule.
Substitution: Substitution reactions, particularly involving the hydroxy group, can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can produce a variety of hydroxyquinolone derivatives .
Wissenschaftliche Forschungsanwendungen
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Industry: Its chemical properties may be leveraged in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal cations, which can influence various biological and chemical processes . Additionally, its hydroxy and quinoline groups play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid 4-methoxyanilide
- 7-hydroxy-N-(4-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 7-hydroxy-N-(2-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and quinoline groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
9-hydroxy-N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-11-5-2-3-8-14(11)20-18(23)15-17(22)13-7-4-6-12-9-10-21(16(12)13)19(15)24/h2-8,22H,9-10H2,1H3,(H,20,23) |
InChI-Schlüssel |
WXIGPQBAUPTCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12034764.png)
![2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12034769.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12034778.png)


![ethyl 2-{2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12034799.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12034801.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034811.png)

![N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12034831.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B12034834.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034850.png)
